

Verrucofortine: A Technical Guide to the Secondary Metabolite from *Talaromyces verruculosus*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Verrucofortine

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Abstract: This document provides a comprehensive technical overview of **verrucofortine**, a diketopiperazine alkaloid produced by the fungus *Talaromyces verruculosus* (formerly *Penicillium verrucosum* var. *cyclopium*). **Verrucofortine** is a notable secondary metabolite, derived from the amino acid precursors L-tryptophan and L-leucine.[1][2] Despite being a major metabolite of the producing organism, it has not been the subject of intensive biological investigation. This guide details its chemical properties, putative biosynthesis, and standardized protocols for its cultivation, extraction, and characterization. All available quantitative data on its biological activity is presented, highlighting the current state of research and identifying areas for future investigation. This whitepaper is intended for researchers in natural products chemistry, mycology, and drug development.

Introduction

Talaromyces verruculosus is a filamentous fungus recognized for its metabolic versatility and production of a diverse array of bioactive secondary metabolites.[3] This genus, found in various environments including soil and as plant endophytes, is a rich source of compounds such as polyketides, terpenes, and alkaloids.[4][5] One of the prominent secondary metabolites isolated from *T. verruculosus* and its close relatives is **verrucofortine**, a complex alkaloid belonging to the diketopiperazine class of compounds.[1]

Verrucofortine's structure is derived from the condensation of L-tryptophan and L-leucine, a common biosynthetic route for fungal alkaloids.[1][2] It is often co-produced with other

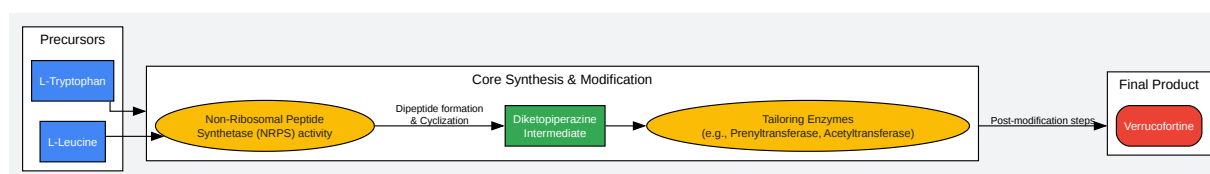
metabolites, including the neurotoxin verrucosidin, although **verrucofortine** itself does not appear to share this toxicity.[1][6] This guide serves to consolidate the existing technical information on **verrucofortine** to facilitate further research into its chemical and biological potential.

Chemical and Physical Properties

Verrucofortine is a structurally complex pyrroloindole alkaloid.[7] Its core is a heterocyclic system resulting from the fusion of its amino acid precursors. The key chemical and physical identifiers for **verrucofortine** are summarized in Table 1.

Putative Biosynthesis of Verrucofortine

The biosynthesis of **verrucofortine** proceeds from the primary amino acid metabolites L-tryptophan and L-leucine.[1][2] While the specific biosynthetic gene cluster (BGC) and the enzymatic steps responsible for its production in *Talaromyces verruculosus* have not yet been fully elucidated, a putative pathway can be proposed based on the known precursors. The process likely involves a non-ribosomal peptide synthetase (NRPS) to form a dipeptide intermediate, followed by cyclization to form the diketopiperazine ring and subsequent tailoring reactions, such as prenylation and acetylation, to yield the final structure.



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Caption: Putative biosynthetic pathway of **verrucofortine** from amino acid precursors.

Experimental Protocols

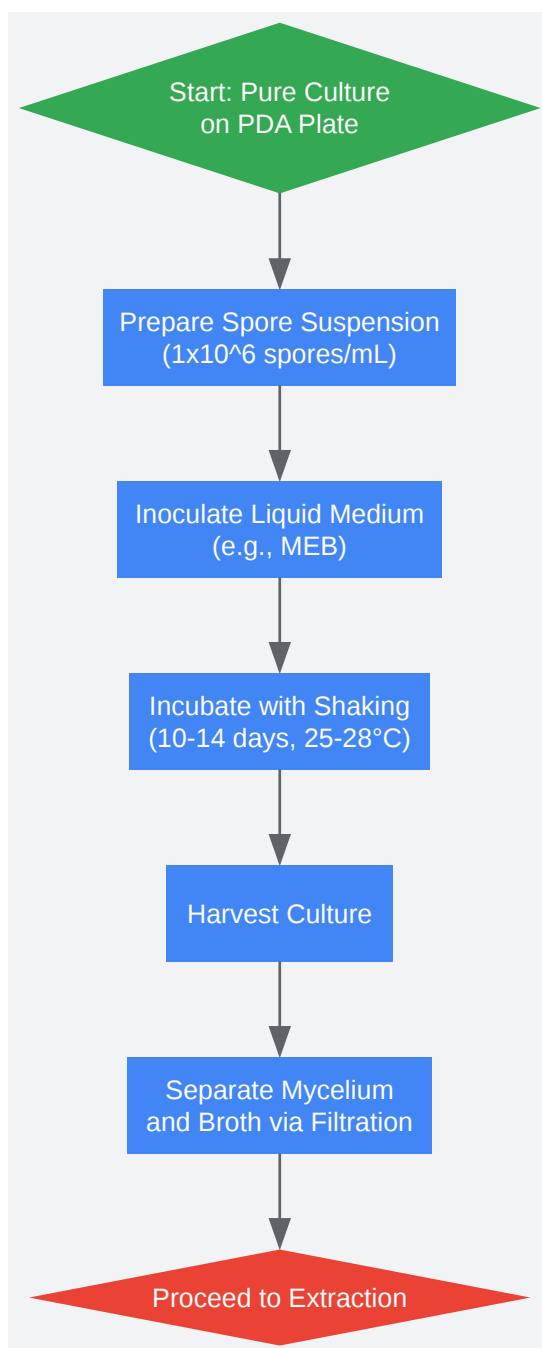
The following sections outline generalized yet detailed methodologies for the production, isolation, and identification of **verrucofortine** from *Talaromyces verruculosus* cultures.

Fungal Cultivation and Metabolite Production

Verrucofortine production can be achieved through submerged liquid fermentation. The choice of media components and growth conditions is critical for optimizing the yield of secondary metabolites.

Protocol:

- **Inoculum Preparation:** Inoculate a pure culture of *Talaromyces verruculosus* on Potato Dextrose Agar (PDA) plates and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.
- **Spore Suspension:** Harvest spores by adding sterile 0.1% Tween 80 solution to the PDA plate and gently scraping the surface. Adjust the spore concentration to approximately 1×10^6 spores/mL.
- **Liquid Fermentation:** Inoculate a suitable liquid medium, such as Malt Extract Broth (2% malt extract, 2% glucose, 0.5% yeast extract) with the spore suspension (1-2% v/v).^[6]
- **Incubation:** Incubate the liquid cultures at 25-28°C for 10-14 days on a rotary shaker at 150-180 rpm to ensure proper aeration.
- **Harvesting:** After the incubation period, separate the mycelial biomass from the culture broth by filtration. Both the filtrate and the mycelium should be processed for extraction.



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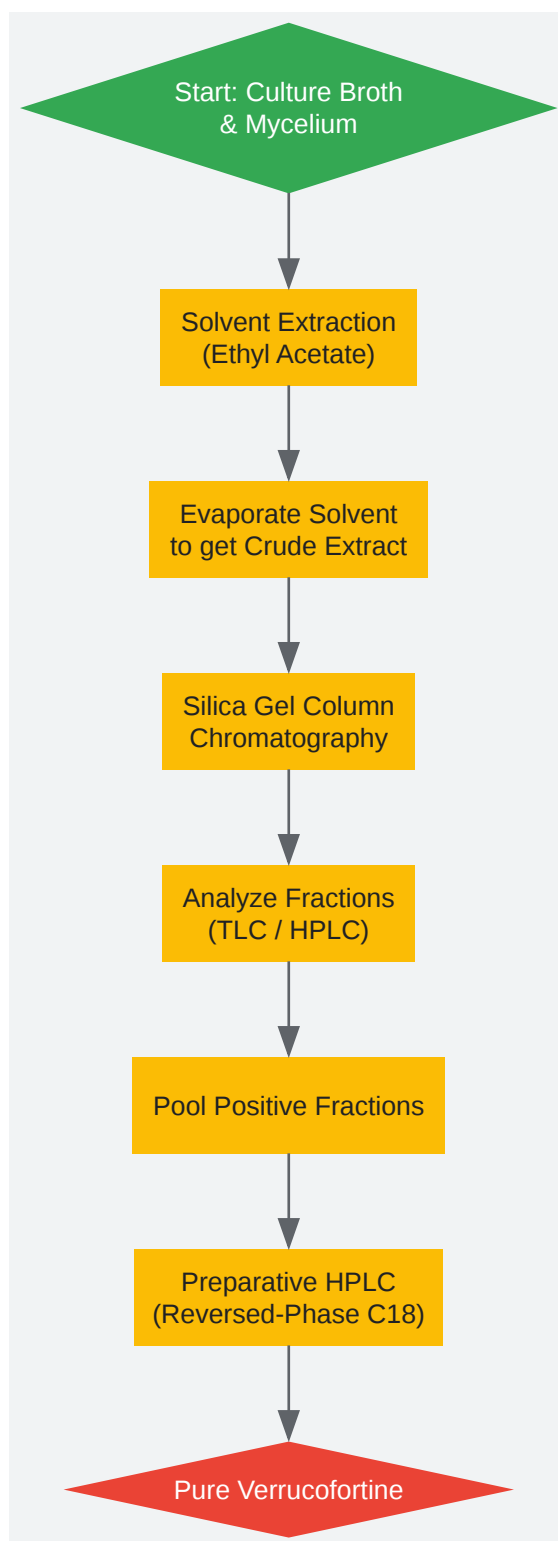
Caption: General workflow for the cultivation of *Talaromyces verruculosus*.

Extraction, Isolation, and Purification

Verrucofortune is typically extracted using organic solvents, followed by chromatographic purification.

Protocol:

- **Extraction of Broth:** Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.
- **Extraction of Mycelium:** Lyophilize the mycelial mass, grind it into a fine powder, and extract exhaustively with methanol or ethyl acetate. Evaporate the solvent to obtain a second crude extract.
- **Initial Fractionation:** Combine the crude extracts and subject them to vacuum liquid chromatography (VLC) or column chromatography over silica gel. Elute with a gradient of solvents, typically starting with n-hexane and gradually increasing polarity with ethyl acetate and then methanol.
- **Fraction Analysis:** Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing **verrucofortine**.
- **Final Purification:** Pool the **verrucofortine**-rich fractions and perform final purification using preparative HPLC, typically on a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient system, to obtain pure **verrucofortine**.



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Caption: Workflow for the extraction and purification of **verrucofortine**.

Structural Elucidation

The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques.

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula ($C_{24}H_{31}N_3O_3$).^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and confirm the connectivity of all atoms.^{[8][9]}

Quantitative Data

Quantitative data for **verrucofortine** is limited in the scientific literature. The tables below summarize the available information regarding its chemical properties and biological activity.

Table 5.1: Chemical Properties and Identifiers of **Verrucofortine**

Property	Value	Reference(s)
Molecular Formula	$C_{24}H_{31}N_3O_3$	^[7]
Molecular Weight	409.53 g/mol	^[7]
Exact Mass	409.2365	^[7]
CAS Number	113706-21-1	^[7]
Class	Alkaloid, Diketopiperazine	^[1]
Appearance	Pale yellow residue	
Solubility	Soluble in methanol, ethanol, DMSO	

| Synonyms | (-)-**Verrucofortine**, Fructigenine B, Verrucozine | |

Table 5.2: Reported Biological Activity of **Verrucofortine**

Assay Type	Organism / Cell Line	Result	Concentration / Dose	Reference(s)
Acute Toxicity	Mice (Mus musculus)	No apparent toxic effects	Up to 160 mg/kg (intraperitoneal)	[1][2]

| Cytotoxicity | Mouse Hepatoma (Hepa 1c1c7) | No cytotoxic effect observed | 20 nM | |

Note: There is a notable lack of comprehensive studies detailing the antimicrobial, antifungal, or other specific bioactivities of pure **verrucofortine** with quantitative endpoints such as Minimum Inhibitory Concentration (MIC) or IC₅₀ values.

Biological Activity and Significance

The current body of research indicates that **verrucofortine** possesses low acute toxicity.[1][2] Studies in mice showed no adverse effects at doses as high as 160 mg/kg.[1][2] Furthermore, it did not exhibit cytotoxicity against a mouse hepatoma cell line at a concentration of 20 nM. Unlike some of its co-metabolites, such as the neurotoxin verrucosidin, **verrucofortine** has not been identified as a potent toxin.[1] The lack of significant toxicity, combined with its complex and unique chemical structure, suggests that it could be a candidate for further pharmacological screening. Its role in the chemical ecology of *Talaromyces verruculosus* remains unknown.

Conclusion and Future Perspectives

Verrucofortine is a well-characterized secondary metabolite from *Talaromyces verruculosus* in terms of its chemical structure. However, significant knowledge gaps remain. Future research efforts should be directed towards:

- **Biosynthesis:** Identifying and characterizing the complete biosynthetic gene cluster (BGC) for **verrucofortine** to understand its genetic regulation and enable synthetic biology approaches for analog generation.
- **Regulation:** Investigating the environmental and genetic factors that regulate the production of **verrucofortine**, which could be leveraged to improve fermentation yields.[10][11]

- Pharmacological Screening: Conducting comprehensive screening of pure **verrucofortine** in a wide range of biological assays (e.g., antimicrobial, antiviral, anticancer, immunomodulatory) to uncover any potential therapeutic applications.

Elucidating these aspects will provide a more complete picture of **verrucofortine** and could unlock its potential for applications in biotechnology and medicine.

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